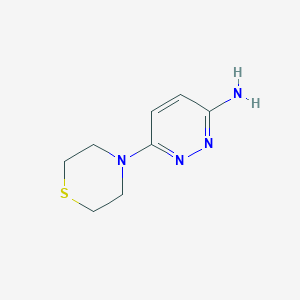
6-(4-Tiomorfolinil)piridazin-3-amina
Descripción general
Descripción
6-(Thiomorpholin-4-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C8H12N4S and its molecular weight is 196.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Thiomorpholin-4-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Thiomorpholin-4-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de piridazina, incluidos los que tienen un sustituyente tiomorfolinilo, han sido reconocidos por sus propiedades antimicrobianas. La configuración estructural de "6-(4-Tiomorfolinil)piridazin-3-amina" le permite interactuar con las paredes celulares bacterianas e inhibir el crecimiento de varias cepas bacterianas. Este compuesto podría ser fundamental en el desarrollo de nuevos antibióticos, especialmente en una era de creciente resistencia a los antibióticos .
Potencial Antitumoral
Se sabe que el andamiaje de piridazinona exhibe actividad anticancerígena. "this compound" se puede investigar por su potencial para inhibir la proliferación de células cancerosas. Su mecanismo puede implicar la interrupción de las vías de señalización celular o la interferencia con los procesos de replicación del ADN en las células cancerosas, lo que la convierte en una candidata para la investigación de terapia contra el cáncer .
Desarrollo de Fármacos Cardiovasculares
Los compuestos con un núcleo de piridazinona se han explorado para obtener beneficios cardiovasculares. "this compound" podría estudiarse por sus efectos en la regulación de la presión arterial y la función cardíaca. Puede ofrecer beneficios terapéuticos en condiciones como la hipertensión y la insuficiencia cardíaca congestiva al modular las respuestas cardiovasculares .
Efectos Antiinflamatorios y Analgésicos
Los efectos antiinflamatorios y analgésicos de los derivados de piridazinona están bien documentados. “this compound” podría utilizarse en el desarrollo de nuevos fármacos antiinflamatorios que podrían ayudar a controlar las enfermedades inflamatorias crónicas y proporcionar alivio del dolor sin los efectos secundarios asociados con los medicamentos actuales .
Trastornos Neurológicos
La investigación ha indicado que los derivados de piridazinona pueden tener aplicaciones en el tratamiento de trastornos neurológicos. “this compound” puede ser útil en el estudio de agentes neuroprotectores, potencialmente ayudando en el tratamiento de enfermedades como el Alzheimer, el Parkinson y otras enfermedades neurodegenerativas .
Aplicaciones Agroquímicas
El anillo de piridazinona está presente en algunos agroquímicos disponibles comercialmente. "this compound" podría explorarse para su uso en el desarrollo de nuevos herbicidas o pesticidas. Su estructura única podría ofrecer un nuevo modo de acción contra plagas y malezas, contribuyendo a estrategias de protección de cultivos más eficientes .
Análisis Bioquímico
Biochemical Properties
6-(Thiomorpholin-4-yl)pyridazin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of 6-(Thiomorpholin-4-yl)pyridazin-3-amine on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase activity. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 6-(Thiomorpholin-4-yl)pyridazin-3-amine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by fitting into their active sites, thereby altering their catalytic activity. This compound also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Thiomorpholin-4-yl)pyridazin-3-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 6-(Thiomorpholin-4-yl)pyridazin-3-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a specific dosage range produces optimal results without toxicity .
Metabolic Pathways
6-(Thiomorpholin-4-yl)pyridazin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-(Thiomorpholin-4-yl)pyridazin-3-amine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution affects its overall efficacy and potential side effects .
Propiedades
IUPAC Name |
6-thiomorpholin-4-ylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4S/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGYLMDGBJCYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(5-Methylfuran-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475525.png)
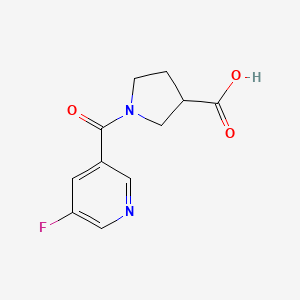

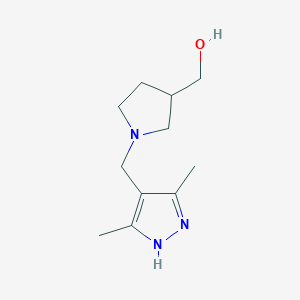

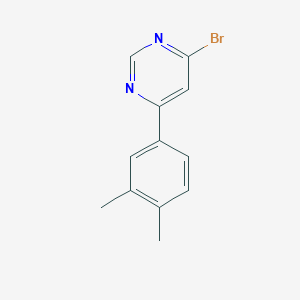

![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475535.png)
amine](/img/structure/B1475536.png)
![1-[(Cycloheptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475538.png)
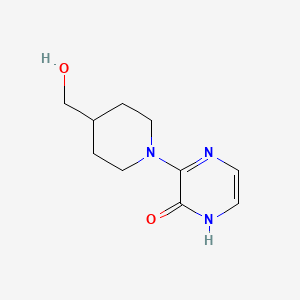
amine](/img/structure/B1475540.png)
![1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475542.png)
![1-{[(2-Hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475545.png)
